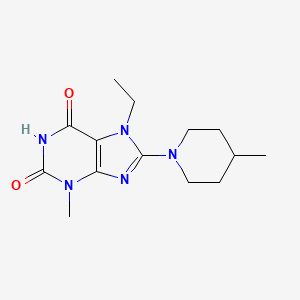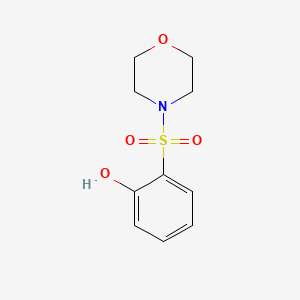
2-(Morpholine-4-sulfonyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Morpholine-4-sulfonyl)phenol” is a chemical compound that contains a morpholine ring and a phenol group . The morpholine ring is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The phenol group consists of a hydroxyl (-OH) group bonded to a carbon atom in a benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” involves a morpholine ring attached to a phenol group . The morpholine ring provides a three-dimensional structure due to its non-planarity, a phenomenon called "pseudorotation" . The phenol group contributes to the molecule’s reactivity .Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity and Reaction Pathways
Phenolic compounds, including those structurally related to 2-(Morpholine-4-sulfonyl)phenol, have been extensively studied for their antioxidant capacities. The ABTS/PP decolorization assay, for example, is a common method to assess antioxidant capacity, highlighting the complex reaction pathways involved in the antioxidant activity of phenolic compounds (Ilyasov et al., 2020). This study elucidates the coupling reactions and oxidative degradation pathways, offering insights into how phenolic antioxidants, potentially including derivatives like this compound, interact with radical species.
Pharmacological Effects of Phenolic Compounds
Chlorogenic acid (CGA), a phenolic compound, has demonstrated a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities (Naveed et al., 2018). These effects are attributed to its ability to modulate lipid and glucose metabolism, suggesting that similarly structured compounds like this compound could share some of these pharmacological properties.
Polyphenols and Health Benefits
The broad category of polyphenols, to which this compound is related, has been linked with numerous health benefits. Polyphenols have been shown to have antioxidant, anti-inflammatory, and anticancer properties, playing significant roles in the prevention and treatment of chronic diseases (Rasouli et al., 2017). The study by Rasouli et al. provides a comprehensive overview of the health benefits associated with dietary polyphenols.
Bioactive Morpholine Derivatives
Morpholine derivatives, including those with sulfonyl phenol structures, have been explored for their diverse pharmacological activities. A review on morpholine and pyrans derivatives highlights their broad spectrum of pharmacological profiles, including antimicrobial, antitumor, and antioxidant activities (Asif & Imran, 2019). This suggests that this compound could potentially exhibit similar biological activities due to its morpholine moiety.
Antioxidant Activity Assays
Understanding the antioxidant activity of compounds like this compound is crucial in assessing their therapeutic potential. Various assays, such as the Folin-Ciocalteu method, ORAC, and DPPH, are used to measure the antioxidant capacity of phenolic compounds. These methods help in evaluating the efficacy of antioxidants in neutralizing free radicals and protecting against oxidative stress (Huang et al., 2005).
Eigenschaften
IUPAC Name |
2-morpholin-4-ylsulfonylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c12-9-3-1-2-4-10(9)16(13,14)11-5-7-15-8-6-11/h1-4,12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWYLZSHCBANQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B2804311.png)
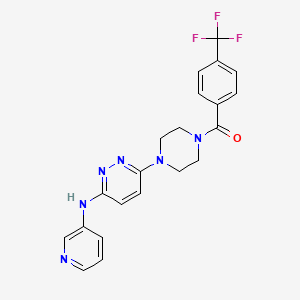
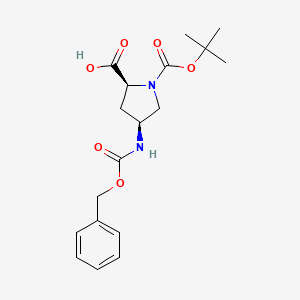

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-phenyloxamide](/img/structure/B2804319.png)
![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(2-methylphenyl)methyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one](/img/structure/B2804320.png)
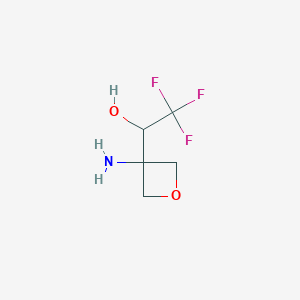
![4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B2804322.png)
![1-Adamantyl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2804323.png)
![N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-phenylethene-1-sulfonamide](/img/structure/B2804324.png)

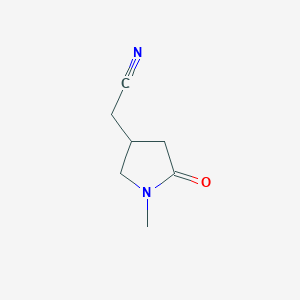
![tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate hydrochloride](/img/structure/B2804329.png)
